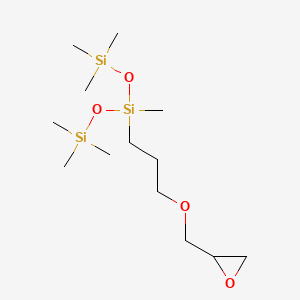

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane

Description

Properties

IUPAC Name |

trimethyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(7,17-19(4,5)6)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQPJVFCSCUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884384 | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7422-52-8 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7422-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-(3-(2-oxiranylmethoxy)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,5,5-heptamethyl-3-[3-(oxiranylmethoxy)propyl]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane (CAS: 7422-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane, with the CAS number 7422-52-8, is a specialized organosilane that serves as a versatile chemical intermediate. Its unique molecular structure, featuring a reactive epoxy group and hydrolyzable trimethylsiloxy groups, makes it a valuable component in the synthesis of advanced materials. While its primary applications are in the realm of materials science, such as in the formulation of coatings, adhesives, and sealants, its utility extends to biomedical applications, including the surface modification of medical devices and the preparation of drug delivery systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications relevant to the scientific and drug development communities.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid.[2] It is characterized by its bifunctional nature, which allows it to act as a coupling agent between organic and inorganic materials. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7422-52-8 | [3] |

| Molecular Formula | C13H32O4Si3 | [3] |

| Molecular Weight | 336.65 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.943 g/cm³ | [3] |

| Boiling Point | 318.4 °C at 760 mmHg | [3] |

| Flash Point | 125.1 °C | [3] |

| Refractive Index | 1.4206 | [3] |

| Purity | Typically ≥95% | |

| Synonyms | 1,1,1,3,5,5,5-Heptamethyl-3-(3-glycidyloxypropyl)trisiloxane, 3-(2,3-Epoxypropoxypropyl)bis(trimethylsiloxy)methylsilane | [3] |

Synthesis

The primary route for the synthesis of this compound is the hydrosilylation of allyl glycidyl ether with 1,1,1,3,5,5,5-heptamethyltrisiloxane.[3] This reaction typically employs a platinum-based catalyst, such as Karstedt's catalyst.

Reaction Scheme

Caption: Synthesis of the target compound via hydrosilylation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Allyl glycidyl ether

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Activated carbon

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Charging Reactants: Anhydrous toluene and 1,1,1,3,5,5,5-heptamethyltrisiloxane are charged into the flask.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Allyl Glycidyl Ether: Allyl glycidyl ether is added dropwise to the mixture from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) from the heptamethyltrisiloxane.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. Activated carbon is added to the mixture to remove the platinum catalyst. The mixture is stirred for several hours.

-

Purification: The activated carbon is removed by filtration through a pad of celite. The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product.

Spectroscopic Data

While high-resolution spectra are not publicly available, the structural features of this compound suggest the following characteristic spectroscopic data:

¹H NMR

Expected proton NMR signals would include peaks corresponding to the protons of the trimethylsilyl groups, the methyl group attached to the central silicon, the propyl chain, and the glycidyl ether moiety.

¹³C NMR

The carbon NMR spectrum would show distinct signals for the carbons in the trimethylsilyl groups, the central methyl group, the propyl chain, and the epoxy ring.

FTIR Spectroscopy

The infrared spectrum is a valuable tool for confirming the structure of the molecule. Key characteristic absorption bands are expected for the C-O-C stretching of the ether and epoxy groups, Si-O-Si stretching of the siloxane backbone, and C-H stretching of the alkyl and epoxy groups. The absence of a strong Si-H stretching band confirms the completion of the hydrosilylation reaction. A representative FTIR spectrum of a similar glycidoxypropyl-functionalized silane shows characteristic peaks for the epoxide ring.[4]

Applications in Drug Development and Biomedical Research

The primary relevance of this compound to drug development lies in its application as a surface-modifying agent and a component in the formulation of drug delivery systems.

Surface Modification of Medical Devices

Silane coatings are utilized to enhance the performance and durability of various medical devices.[5] The epoxy functionality of this compound can be used to covalently bond to surfaces, creating a biocompatible and lubricious coating. This can reduce friction, prevent biofouling, and improve the overall safety and efficacy of devices such as catheters and implants.

Caption: Workflow for surface modification of medical devices.

Nanoparticle Functionalization for Drug Delivery

The surface modification of nanoparticles is crucial for their stability, biocompatibility, and targeting capabilities in drug delivery systems.[6] this compound can be used to functionalize nanoparticles, such as silica or metal oxides, to improve their dispersion in polymeric matrices and to provide a reactive handle (the epoxy group) for the conjugation of therapeutic agents or targeting ligands.

Microencapsulation

Silane coupling agents are also employed in the microencapsulation of active pharmaceutical ingredients (APIs). They can improve the interfacial adhesion between the core material and the shell, leading to more stable and controlled-release formulations.

Safety and Handling

This compound is classified as a skin and eye irritant.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood. It can react exothermically with amines.[7] Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable bifunctional molecule with significant applications in materials science. For researchers and professionals in drug development, its utility as a surface modifier for medical devices and a component in advanced drug delivery systems presents opportunities for innovation. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in these specialized applications.

References

- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. dakenchem.com [dakenchem.com]

- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 7. gelest.com [gelest.com]

physical and chemical properties of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane. It includes a summary of its key attributes, detailed experimental protocols for the determination of its properties, and a discussion of its reactivity and potential applications.

Chemical Identity and Properties

This compound, also known by its CAS number 7422-52-8, is a versatile organosilane compound.[1][2] It possesses both a reactive epoxy group and hydrolyzable trimethylsiloxy groups, making it a valuable intermediate in the synthesis of a variety of organic-inorganic hybrid materials.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. This compound is typically a colorless to almost colorless liquid under standard conditions.[3]

| Property | Value | Reference |

| Molecular Formula | C13H32O4Si3 | [1][2] |

| Molecular Weight | 336.65 g/mol | [1][4] |

| Physical Form | Liquid | [5][6] |

| Appearance | Colorless to almost colorless | [3] |

| Density | 0.943 g/cm³ | [2] |

| Boiling Point | 318.4 °C at 760 mmHg | [2] |

| Flash Point | 110 °C (Closed Cup) | [5] |

| Refractive Index | 1.4206 | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C (Predicted) | [2] |

| Topological Polar Surface Area | 40.2 Ų | [4] |

| Rotatable Bond Count | 10 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the epoxy ring and the trimethylsiloxy groups.

-

Epoxy Group Reactivity : The glycidyl ether moiety contains a reactive epoxide ring. This ring can undergo nucleophilic ring-opening reactions with a variety of reagents, most notably amines.[6] This reaction is often exothermic.[6] The reactivity of the epoxy group is fundamental to its use as a crosslinking agent and as a monomer in the synthesis of epoxy-functionalized polymers.

-

Siloxane Group Reactivity : The bis(trimethylsiloxy)methylsilane portion of the molecule contains silicon-oxygen bonds that can be susceptible to hydrolysis under certain conditions, although they are generally more stable than the methoxy or ethoxy groups found in other common silane coupling agents.

A key chemical characteristic is its ability to act as a chemical intermediate for the synthesis of other organosilicone compounds.[1] It is known to react exothermically with amines.[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid silanes like this compound.

Disclaimer: These are generalized protocols and may require optimization for this specific compound. All laboratory work should be conducted with appropriate safety precautions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube is attached to a thermometer.

-

The entire assembly is placed in a Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Lens paper

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, apply a few drops of the sample onto the surface of the measuring prism.

-

Close the prism assembly.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity compensator until a sharp, black-and-white borderline is obtained.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Caption: Procedure for Measuring Refractive Index with a Refractometer.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Materials:

-

Pycnometer or a volumetric flask of known volume

-

Analytical balance

-

Sample of this compound

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

-

Fill the pycnometer with the sample liquid, ensuring there are no air bubbles. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the sample to a specific temperature.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it again (m2).

-

The mass of the liquid is (m2 - m1).

-

The volume of the liquid is the known volume of the pycnometer (V).

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V.

Caption: Workflow for Determining the Density of a Liquid.

Reactivity Analysis: Reaction with Amines

The reaction between the epoxy group of this compound and an amine is a classic example of nucleophilic ring-opening of an epoxide. This reaction is the basis for its use in epoxy-based adhesives, coatings, and composites.

General Reaction Pathway

The reaction typically proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a β-hydroxy amine. Primary amines can further react with another epoxide molecule.

Caption: Simplified Reaction Pathway of an Epoxy Group with a Primary Amine.

Applications

Due to its unique combination of functional groups, this compound has several potential applications in research and industry:

-

Chemical Intermediate: It serves as a building block for the synthesis of more complex organosilicon compounds.[1]

-

Adhesion Promoter: The silane functionality can form strong bonds with inorganic substrates (like glass, metals, and minerals), while the epoxy group can react with organic polymers, thus acting as a molecular bridge at the interface.

-

Crosslinking Agent: It can be used to crosslink polymers that have functional groups reactive towards epoxides, such as amines or carboxylic acids, to improve their mechanical properties and thermal stability.

-

Surface Modification: It can be used to modify the surface properties of materials, for example, to impart hydrophobicity or to introduce reactive sites for further functionalization.

-

Component in Coatings and Sealants: Its properties make it a suitable component in the formulation of high-performance coatings and sealants.[1]

Storage and Handling

This compound should be stored in a cool, well-ventilated place in its original, tightly sealed container.[1] It is incompatible with strong oxidizing agents and amines.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is known to cause skin and serious eye irritation.[6]

References

- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 2. proprep.com [proprep.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane, a valuable organosilicon compound. The primary synthesis route, reaction kinetics, and detailed experimental protocols are discussed, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane is a functionalized trisiloxane containing a reactive epoxy group. This unique structure makes it a versatile building block in the synthesis of more complex molecules and polymers. Its applications span various fields, including the development of new drug delivery systems, advanced coatings, and specialized adhesives. The core of its synthesis lies in the hydrosilylation reaction, a fundamental process in organosilicon chemistry.

Core Synthesis Route: Hydrosilylation

The most common and efficient method for synthesizing 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane is the hydrosilylation of allyl glycidyl ether with 1,1,1,3,5,5,5-heptamethyltrisiloxane.[1][2] This reaction involves the addition of the Si-H bond of the trisiloxane across the carbon-carbon double bond of the allyl glycidyl ether. The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum and rhodium.[1]

The general reaction scheme is as follows:

Reactants:

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane ([(CH₃)₃SiO]₂SiHCH₃)

-

Allyl glycidyl ether (C₆H₁₀O₂)[3]

Catalyst:

-

Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst)[4]

-

Rhodium-based catalysts[1]

Product:

-

1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane

Quantitative Data Summary

The efficiency of the hydrosilylation reaction is highly dependent on the choice of catalyst. The following table summarizes the reported yields of 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane using various catalysts.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Platinum(0) complex with phosphine ligand | Not Specified | Not Specified | Not Specified | >99 | [1] |

| Rhodium(I) complex with phosphine ligand | Not Specified | Not Specified | Not Specified | >99 | [1] |

| Piperidinium-based Platinum complex | Not Specified | Not Specified | Not Specified | High | [5] |

| Pyrrolidinium-based Platinum complex | Not Specified | Not Specified | Not Specified | High | [5] |

Experimental Protocols

While a single, highly detailed experimental protocol is not available in the reviewed literature, the following general procedure can be derived from the existing data for similar hydrosilylation reactions.

Materials:

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane (97% purity or higher)[6]

-

Allyl glycidyl ether (freshly distilled)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is charged with 1,1,1,3,5,5,5-heptamethyltrisiloxane and anhydrous toluene.

-

Addition of Reactant: Allyl glycidyl ether is added to the flask. The molar ratio of the reactants can be optimized, but a slight excess of the alkene is common.

-

Catalyst Introduction: The catalyst is introduced into the reaction mixture. The catalyst loading is typically in the range of 10-50 ppm of the platinum group metal.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (often between 60-100 °C) and stirred for a predetermined time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the Si-H band around 2150 cm⁻¹) or ¹H NMR spectroscopy.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the pure 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane.

Characterization: The structure and purity of the final product are typically confirmed by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.

-

FT-IR Spectroscopy: To verify the disappearance of the Si-H bond and the presence of the epoxy and siloxane functional groups. An IR spectrum for the starting material, 1,1,1,3,5,5,5-heptamethyltrisiloxane, is available from the NIST WebBook.[7]

-

Mass Spectrometry: To determine the molecular weight of the product.

Mandatory Visualizations

Caption: Synthesis workflow for the target compound.

Caption: Logical relationship of reaction components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 4. qualitas1998.net [qualitas1998.net]

- 5. researchgate.net [researchgate.net]

- 6. 双三甲基硅氧基甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,1,1,3,5,5,5-Heptamethyltrisiloxane [webbook.nist.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane. The information presented herein is crucial for the structural elucidation and quality control of this versatile organosilane, which finds applications in materials science and as a chemical intermediate. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecule's structure and its NMR-active nuclei.

Predicted NMR Spectral Data

While a publicly available, experimentally verified high-resolution NMR spectrum for this compound is not readily accessible, a reliable prediction of the chemical shifts can be made based on the analysis of its constituent functional groups and data from analogous structures. The following tables summarize the expected ¹H and ¹³C NMR spectral data.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the trimethylsiloxy groups, the methyl group attached to the central silicon, the propyl chain, and the glycidyl ether moiety.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Si-CH₃ (central) | ~ 0.1 | Singlet | 3H |

| Si(CH₃)₃ | ~ 0.1 | Singlet | 18H |

| Si-CH₂- | ~ 0.5 | Triplet | 2H |

| -CH₂-CH₂-O- | ~ 1.6 | Multiplet | 2H |

| -O-CH₂- (propyl) | ~ 3.4 | Triplet | 2H |

| -O-CH₂- (glycidyl) | ~ 3.3, 3.7 | Multiplet (AB system) | 2H |

| -CH- (glycidyl) | ~ 3.1 | Multiplet | 1H |

| -CH₂- (epoxide) | ~ 2.6, 2.8 | Multiplet | 2H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| Si-CH₃ (central) | ~ -2 |

| Si(CH₃)₃ | ~ 2 |

| Si-CH₂- | ~ 15 |

| -CH₂-CH₂-O- | ~ 23 |

| -O-CH₂- (propyl) | ~ 74 |

| -O-CH₂- (glycidyl) | ~ 72 |

| -CH- (glycidyl) | ~ 51 |

| -CH₂- (epoxide) | ~ 44 |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

2.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2.3. Instrument Parameters

2.3.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: ~16 ppm

-

Temperature: 298 K

2.3.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: CDCl₃ at 77.16 ppm

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Spectral Width: ~240 ppm

-

Temperature: 298 K

2.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent signal (CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key groups of protons and carbons that give rise to the signals in the NMR spectra.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. Researchers can use this information for compound identification, purity assessment, and for monitoring chemical modifications involving this molecule. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions.

A Comprehensive Technical Guide to the FTIR Analysis of Epoxy Functional Silanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the use of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of epoxy functional silanes. It covers the fundamental principles, characteristic spectral features, and practical experimental protocols relevant to researchers and professionals in drug development and materials science.

Introduction to Epoxy Functional Silanes and FTIR Analysis

Epoxy functional silanes are hybrid molecules that bridge the interface between inorganic and organic materials. They possess a reactive epoxy group and hydrolyzable alkoxy groups attached to a silicon atom. These features allow them to form durable covalent bonds with both inorganic surfaces (like silica, metal oxides) and organic polymers. This dual reactivity makes them invaluable as adhesion promoters, cross-linking agents, and surface modifiers in a wide array of applications, including the development of drug delivery systems, biocompatible coatings, and advanced composite materials.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, FTIR can identify functional groups, elucidate molecular structure, and monitor the progress of chemical reactions. For epoxy functional silanes, FTIR is an indispensable tool for characterizing the silane structure, and for tracking the key chemical transformations they undergo: hydrolysis, condensation, and epoxy ring-opening.

Key Chemical Reactions and Their FTIR Signatures

The utility of epoxy functional silanes stems from three primary reactions, each with a distinct signature in the FTIR spectrum.

2.1. Hydrolysis of Alkoxy Groups: In the presence of water, the alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze to form silanol (Si-OH) groups and the corresponding alcohol. This is the initial step for the formation of a siloxane network.

2.2. Condensation of Silanols: The newly formed silanol groups are reactive and can condense with other silanol groups to form stable siloxane (Si-O-Si) bonds, releasing water in the process. This condensation reaction leads to the formation of oligomers and eventually a cross-linked polysiloxane network.

2.3. Epoxy Ring-Opening: The epoxy (oxirane) ring is a strained three-membered ring that can be opened by a variety of nucleophiles, such as amines, alcohols, or carboxylic acids. This reaction is fundamental to the curing of epoxy resins and the covalent attachment of the silane to organic matrices. The disappearance of the characteristic epoxy bands and the appearance of hydroxyl (-OH) and other new functional group bands are indicative of this reaction.[1][2]

Quantitative FTIR Data for Epoxy Functional Silanes

The following tables summarize the key FTIR absorption bands for a common epoxy functional silane, 3-glycidyloxypropyltrimethoxysilane (GPTMS), and the functional groups involved in its characteristic reactions.

Table 1: Characteristic FTIR Peak Assignments for 3-Glycidyloxypropyltrimethoxysilane (GPTMS)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Bond | Reference(s) |

| ~3056 | C-H stretching | Epoxy ring C-H | [1] |

| ~2940 | Asymmetric C-H stretching | -CH₂- | [3] |

| ~2870 | Symmetric C-H stretching | -CH₃ | [3] |

| ~1460 | C-H scissoring | -CH₂- | [3] |

| ~1255 | Symmetric ring stretching ("breathing") | Epoxy ring | |

| ~1190 | CH₃ stretching | Alkyl chain | [4] |

| ~1074 | Si-O-C stretching | Si-O-CH₃ (alkoxy) | [4] |

| ~909 | Asymmetric C-O-C stretching | Epoxy ring | [3][4] |

| ~815 | Si-O-C stretching | Si-O-C | [4] |

Table 2: FTIR Peak Assignments for Monitoring Hydrolysis and Condensation Reactions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Bond | Change During Reaction | Reference(s) |

| ~3700 | O-H stretching | Free Si-OH (silanol) | Appears and then decreases | [5] |

| ~3400 | O-H stretching | H-bonded Si-OH and water | Broadens and shifts | [3] |

| ~1100-1020 | Asymmetric Si-O-Si stretching | Siloxane | Appears and broadens | [5][6] |

| ~950-960 | Si-OH stretching | Silanol | Appears and then decreases | |

| ~1074 | Si-O-C stretching | Si-O-CH₃ (alkoxy) | Decreases | [4] |

Table 3: FTIR Peak Assignments for Monitoring Epoxy Ring-Opening (with an amine)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Bond | Change During Reaction | Reference(s) |

| ~3600-3200 | O-H stretching | Hydroxyl | Appears and broadens | [1] |

| ~3056 | C-H stretching | Epoxy ring C-H | Disappears | [1] |

| ~1638 | O-H bending | Hydroxyl | Appears | [1] |

| ~1109 | C-N stretching | Carbon-Nitrogen | Appears | [1] |

| ~909 | Asymmetric C-O-C stretching | Epoxy ring | Disappears | [1][3] |

Experimental Protocols

The following are detailed methodologies for conducting FTIR analysis of epoxy functional silanes.

4.1. Protocol for Monitoring Hydrolysis and Condensation in Solution via ATR-FTIR

This protocol is designed for real-time monitoring of the hydrolysis and condensation of an epoxy functional silane in a solvent.

Materials and Equipment:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Liquid cell for ATR.

-

Magnetic stirrer and stir bar.

-

Epoxy functional silane (e.g., GPTMS).

-

Solvent (e.g., ethanol, methanol).

-

Deionized water.

-

Acid or base catalyst (optional, e.g., acetic acid).

-

Vials and pipettes.

Procedure:

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are clean and aligned.

-

Set the data acquisition parameters. Typical settings are:

-

Spectral range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 (for a good signal-to-noise ratio).

-

-

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Reaction Mixture Preparation:

-

Data Acquisition:

-

Quickly transfer the reaction mixture to the ATR liquid cell, ensuring the crystal is fully covered.

-

If using, start the magnetic stirrer to ensure the solution remains homogeneous.

-

Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30-60 seconds) for the desired reaction duration.

-

-

Data Analysis:

-

Perform baseline correction on the collected spectra to ensure accurate peak analysis.[9]

-

Monitor the decrease in the absorbance of the Si-O-C peak (e.g., at ~1074 cm⁻¹) to track hydrolysis.

-

Monitor the appearance and subsequent decrease in the absorbance of Si-OH peaks (e.g., at ~3700 cm⁻¹ and ~950 cm⁻¹) to observe the formation and consumption of silanol intermediates.

-

Monitor the increase in the absorbance of the broad Si-O-Si peak (e.g., at ~1100-1020 cm⁻¹) to follow the formation of the siloxane network.

-

For quantitative analysis, normalize the spectra using a non-reacting peak as an internal standard, such as a C-H stretching vibration of the alkyl chain.

-

Plot the absorbance of the key peaks as a function of time to obtain kinetic profiles of the reactions.

-

4.2. Protocol for Analyzing Surface Modification of a Solid Substrate

This protocol is suitable for analyzing a solid surface (e.g., silica nanoparticles, glass slide) that has been treated with an epoxy functional silane.

Materials and Equipment:

-

FTIR spectrometer with a suitable accessory (e.g., ATR for flat surfaces, DRIFTS for powders).

-

Solid substrate (e.g., silica nanoparticles, glass slide).

-

Epoxy functional silane solution (prepared as in protocol 4.1 or as required for the specific application).

-

Solvent for rinsing (e.g., ethanol, acetone).

-

Oven or vacuum desiccator for drying.

-

For powder samples: KBr powder and a pellet press.

Procedure:

-

Substrate Preparation:

-

Clean the substrate surface to remove any organic contaminants. For silica-based materials, this may involve washing with a solvent and drying. For some applications, surface activation (e.g., with an acid or plasma treatment) to generate hydroxyl groups may be necessary.

-

-

Silane Deposition:

-

Immerse the cleaned substrate in the prepared epoxy functional silane solution.

-

Allow the reaction to proceed for the desired time (e.g., 1-2 hours) at a controlled temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the silane solution.

-

Rinse the surface thoroughly with a solvent (e.g., ethanol) to remove any unreacted, physically adsorbed silane.

-

Dry the substrate, for example, in an oven at a moderate temperature (e.g., 80-110 °C) to promote condensation and remove residual solvent and water.

-

-

FTIR Analysis:

-

For flat surfaces (e.g., glass slides): Use an ATR accessory. Press the treated surface firmly against the ATR crystal and collect the spectrum.

-

For powder samples (e.g., nanoparticles):

-

Prepare a KBr pellet by mixing a small amount of the treated powder with dry KBr powder and pressing the mixture into a transparent pellet.

-

Alternatively, use a Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) accessory.

-

-

Collect the FTIR spectrum of the treated substrate. A spectrum of the untreated substrate should also be collected as a reference.

-

-

Data Analysis:

-

Compare the spectrum of the treated substrate with that of the untreated substrate.

-

Look for the appearance of new peaks corresponding to the epoxy functional silane, such as C-H stretching (~2940 cm⁻¹), epoxy ring vibrations (~909 cm⁻¹), and Si-O-Si linkages (~1100-1020 cm⁻¹) if condensation has occurred on the surface.

-

A decrease in the intensity of surface hydroxyl bands (e.g., Si-OH at ~3700 cm⁻¹) can indicate covalent bonding of the silane to the surface.

-

Visualization of Pathways and Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of epoxy functional silanes.

Caption: Hydrolysis of alkoxy groups to silanols and subsequent condensation to form siloxane bonds.

Caption: Nucleophilic attack of a primary amine on an epoxy ring, leading to ring-opening.

5.2. Experimental Workflow

The logical flow of a typical FTIR analysis of an epoxy functional silane is depicted below.

Caption: General workflow for the FTIR analysis of epoxy functional silanes.

References

- 1. peakspectroscopy.com [peakspectroscopy.com]

- 2. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Development of quantitative FT-IR methods for analyzing the cure kinet" by Sang Ha Son [docs.lib.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane. Due to the limited availability of direct experimental data, this guide employs a predictive approach based on Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a wide array of organic solvents. This theoretical framework is supplemented with detailed experimental protocols for practical solubility determination in a laboratory setting.

Introduction to this compound

This compound is a versatile organosilane compound featuring a reactive glycidoxypropyl group and two trimethylsiloxy groups. This unique structure makes it a valuable intermediate and coupling agent in various applications, including the synthesis of advanced polymers, surface modification of materials, and as a component in coatings and adhesives. Understanding its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

A key piece of information regarding its solubility is that it is insoluble in water and reacts slowly with it. This guide will therefore focus on its behavior in organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of this compound, this guide utilizes the Hansen Solubility Parameter (HSP) theory. HSP is based on the principle that "like dissolves like," quantifying this concept by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the solute and a solvent in Hansen space is calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. Generally, a substance is considered soluble in a solvent if the Ra value is below a certain threshold, often referred to as the interaction radius (R₀) of the solute.

Estimated Hansen Solubility Parameters for this compound

Estimated HSP for this compound:

-

δD: 15.7 MPa½

-

δP: 4.5 MPa½

-

δH: 6.8 MPa½

These estimated values form the basis for the solubility predictions presented in the following section.

Predicted Solubility of this compound in Organic Solvents

The following table provides the predicted solubility of this compound in a range of common organic solvents. The prediction is based on the calculated Hansen Solubility Parameter distance (Ra) between the silane and each solvent. A lower Ra value suggests a higher affinity and therefore better solubility.

| Solvent Category | Solvent | Hansen δD (MPa½) | Hansen δP (MPa½) | Hansen δH (MPa½) | Calculated Ra (MPa½) | Predicted Solubility |

| Alcohols | Methanol | 15.1 | 12.3 | 22.3 | 18.2 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Moderate | |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.9 | Good | |

| n-Butanol | 16.0 | 5.7 | 15.8 | 9.3 | Good | |

| Ketones | Acetone | 15.5 | 10.4 | 7.0 | 6.0 | Excellent |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.0 | Excellent | |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.3 | Excellent |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 1.1 | Excellent | |

| Hydrocarbons | n-Hexane | 14.9 | 0.0 | 0.0 | 9.4 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 7.0 | Excellent | |

| Xylene | 17.6 | 1.0 | 3.1 | 6.1 | Excellent | |

| Ethers | Diethyl Ether | 14.5 | 2.9 | 5.1 | 3.0 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.2 | Excellent | |

| Chlorinated | Dichloromethane | 17.0 | 7.3 | 7.1 | 3.6 | Excellent |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.3 | Excellent | |

| Other | Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 10.9 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.2 | Moderate | |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.5 | Moderate |

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

Experimental Protocol for Qualitative Solubility Determination

This section outlines a general, qualitative procedure to determine the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

-

Water bath or heating block (optional)

-

Analytical balance

Procedure

-

Preparation: Label a series of clean, dry vials for each solvent to be tested.

-

Initial Addition: To each vial, add a pre-weighed amount of this compound (e.g., 0.1 g).

-

Solvent Addition: Add a small, measured volume of the respective solvent to each vial (e.g., 1 mL).

-

Mixing: Cap the vials securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture.

-

Soluble: The mixture is a clear, single-phase liquid with no visible undissolved solute.

-

Partially Soluble: Some of the solute has dissolved, but a visible amount remains undissolved, or the solution is hazy/cloudy.

-

Insoluble: The solute does not appear to dissolve, and two distinct phases are visible.

-

-

Incremental Solvent Addition (for partially soluble or insoluble cases): If the silane is not fully soluble, add another measured volume of the solvent (e.g., another 1 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 10 mL).

-

Effect of Temperature (Optional): If the compound is not soluble at room temperature, the vial can be gently warmed in a water bath to observe if solubility increases with temperature.

-

Recording Data: Record the observations for each solvent, noting the approximate concentration at which the silane dissolves, or if it remains insoluble at the maximum tested concentration.

Visualizations

The following diagrams illustrate the theoretical and practical workflows described in this guide.

Thermal Stability and Decomposition of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is a unique organosilane featuring a reactive epoxy functional group and a flexible siloxane backbone. This structure makes it a valuable intermediate and building block in the synthesis of advanced materials for various applications, including coatings, adhesives, and in the biomedical field. Understanding its thermal stability and decomposition behavior is critical for defining its processing parameters, service lifetime, and potential degradation pathways in applied contexts.

Predicted Thermal Stability

Based on the analysis of analogous epoxy-functionalized silanes, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The initiation of degradation is likely to involve the cleavage of the organic glycidoxypropyl group, followed by the rearrangement and scission of the siloxane backbone at higher temperatures.

For comparison, studies on materials derived from the closely related (3-Glycidoxypropyl)trimethoxysilane (GPTMS) provide valuable insights. The polymer of GPTMS, for instance, exhibits thermal stability with a degradation onset temperature exceeding 300°C. In other applications, such as surface-modified nanoparticles, the degradation of the GPTMS-based functionalization layer has been observed in the range of 130°C to 380°C. This wide range highlights the influence of the surrounding chemical environment and material structure on the ultimate thermal stability.

Data Presentation: Thermal Properties of Analogous Compounds

The following table summarizes key thermal decomposition data for materials derived from the analogous compound, (3-Glycidoxypropyl)trimethoxysilane (GPTMS), which can serve as a predictive baseline for this compound.

| Material System | Onset of Degradation (°C) | Temperature of Maximum Degradation Rate (°C) | Mass Loss (%) | Analytical Method |

| Poly(GPTMS) | > 300 | 370.5 | Not specified | TGA |

| GPTMS-modified SiO₂ Nanoparticles | 130 - 380 | Not specified | 11.2 | TGA |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and the percentage of mass loss at different stages.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into the TGA instrument's microbalance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

The temperature is ramped over the desired range (e.g., -50°C to 400°C) at a constant heating rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify and quantify thermal transitions.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC Thermal Analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through a multi-step mechanism involving the degradation of its distinct organic and inorganic moieties.

Step 1: Decomposition of the Glycidoxypropyl Group

At lower to moderate temperatures, the initial decomposition is expected to occur within the glycidoxypropyl chain. This can involve the cleavage of the C-O and C-C bonds of the epoxy ring and the ether linkage, leading to the formation of volatile organic fragments such as formaldehyde, acrolein, and other smaller hydrocarbons.

Step 2: Degradation of the Siloxane Backbone

At higher temperatures, the more thermally stable siloxane (Si-O-Si) backbone will begin to degrade. This process can be initiated by the cleavage of the Si-C bond connecting the propyl chain to the central silicon atom. Subsequent rearrangements and scissions of the Si-O bonds can lead to the formation of volatile cyclic and linear siloxane oligomers.

Step 3: Char Formation

At very high temperatures, a stable char residue, likely composed of silicon oxycarbide (SiOxCy), may be formed.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct experimental data for the thermal decomposition of this compound remains to be published, a strong predictive understanding can be established through the analysis of structurally similar compounds. The molecule is expected to exhibit good thermal stability, with decomposition initiating in the organic side chain at moderate temperatures, followed by degradation of the siloxane backbone at higher temperatures. The provided experimental protocols offer a clear framework for researchers to precisely characterize the thermal behavior of this compound, which is essential for its effective and safe implementation in advanced material applications. The proposed decomposition pathway provides a logical model for understanding the degradation products and mechanisms, which can be further validated through techniques such as TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR).

An In-depth Technical Guide to (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane (CAS No. 7422-52-8). The following sections detail the chemical's hazards, safe handling procedures, personal protective equipment recommendations, and emergency protocols. All quantitative data has been summarized for clarity, and logical workflows are presented in Graphviz diagrams to ensure operational safety.

Chemical Identification and Properties

This compound is an organosilane compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 7422-52-8 |

| Molecular Formula | C13H32O4Si3 |

| Molecular Weight | 336.65 g/mol [1][2] |

| Appearance | Colorless to almost colorless liquid |

| Boiling Point | 318.4°C at 760 mmHg[3] |

| Flash Point | 110°C - 125.1°C[3][4] |

| Density | 0.943 g/cm³[3] |

| Refractive Index | 1.4206[3] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C (Predicted)[3] |

| Solubility | Reacts with water. |

| Synonyms | 1,1,1,3,5,5,5-heptamethyl-3-(3-(oxiran-2-ylmethoxy)propyl)trisiloxane, (3-Glycidyloxypropyl)methylbis(trimethylsiloxy)silane[3] |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The primary hazards are skin and eye irritation.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Irritation | Skin Irrit. 2[5] | Warning[5] | H315: Causes skin irritation[5] |

| Eye Irritation | Eye Irrit. 2A[5] | Warning[5] | H319: Causes serious eye irritation[5] |

Pictogram:

⚠️

GHS07: Exclamation MarkSafe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control vapor exposure.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

-

Exothermic Reactions: This substance can react exothermically with amines.[5]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

-

Incompatible Materials: Keep away from amines, moisture, and water.[6]

-

Ignition Sources: Store away from heat, sparks, and open flames.[5]

Exposure Controls and Personal Protection

Engineering Controls

-

Ventilation: Ensure adequate ventilation, with a preference for local exhaust systems to maintain airborne concentrations below exposure limits.[5]

-

Safety Equipment: Emergency eye wash stations and safety showers should be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Chemical goggles or a face shield are required. Contact lenses should not be worn when handling this chemical.[5][7] |

| Skin | Wear suitable protective clothing to prevent skin contact.[5] |

| Hand | Neoprene or nitrile rubber gloves are recommended.[5][7] |

| Respiratory | If inhalation is possible, use a NIOSH-certified respirator with an organic vapor cartridge.[5][6] A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is also recommended.[5] |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

-

Specific Hazards: Irritating fumes and organic acid vapors may be released upon combustion.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[5]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5][7]

Toxicological Information

-

Acute Effects:

-

Chronic Effects: No specific data is available for chronic effects.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It may be incinerated in a licensed facility.[5] Do not dispose of it into sewer systems.[5]

Experimental Protocols & Workflows

While specific experimental protocols are proprietary and depend on the application, the following logical workflows, presented as Graphviz diagrams, outline the necessary steps for safe handling and emergency response.

Caption: General workflow for handling this compound.

Caption: Spill response workflow for this compound.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Bis(trimethylsiloxy)methylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis mechanism of bis(trimethylsiloxy)methylsilane. Drawing upon established knowledge of siloxane and alkoxysilane chemistry, this document details the reaction pathways, influential factors, and appropriate analytical methodologies for studying this process. While specific kinetic data for bis(trimethylsiloxy)methylsilane is limited in publicly available literature, this guide extrapolates from closely related compounds to present a robust theoretical and practical framework.

Introduction to Bis(trimethylsiloxy)methylsilane and its Hydrolysis

Bis(trimethylsiloxy)methylsilane, with the chemical structure (CH₃)₃SiO-SiH(CH₃)-OSi(CH₃)₃, is a trisiloxane compound of interest in various fields, including organic synthesis and materials science. Its reactivity is largely dictated by the susceptibility of its silicon-oxygen (Si-O) bonds to cleavage in the presence of water, a process known as hydrolysis. This reaction is a critical first step in the formation of silanols and subsequently, through condensation, polysiloxane networks. Understanding and controlling the hydrolysis of this compound is paramount for its effective application.

The hydrolysis of bis(trimethylsiloxy)methylsilane involves the cleavage of the Si-O bonds linking the central silicon atom to the trimethylsiloxy groups. This process is generally catalyzed by either acids or bases and proceeds through a series of steps to form silanol intermediates. The overall reaction can be generalized as follows:

(CH₃)₃SiO-SiH(CH₃)-OSi(CH₃)₃ + 2H₂O → HO-SiH(CH₃)-OH + 2(CH₃)₃SiOH

The resulting methylsilanediol is unstable and will readily undergo self-condensation to form siloxane polymers.

The Core Hydrolysis Mechanism

The hydrolysis of bis(trimethylsiloxy)methylsilane can proceed through different mechanisms depending on the pH of the reaction medium. Both acid-catalyzed and base-catalyzed pathways are recognized for siloxanes.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

The proposed mechanism involves the following steps:

-

Protonation of the Siloxane Oxygen: A hydronium ion (H₃O⁺) protonates one of the siloxane oxygen atoms.

-

Nucleophilic Attack by Water: A water molecule attacks the adjacent, now more electrophilic, silicon atom. This often proceeds via an SN2-like mechanism, leading to a five-coordinate silicon intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to another water molecule or to the leaving trimethylsilanol group.

-

Cleavage of the Si-O Bond: The bond between the central silicon and the protonated trimethylsiloxy group breaks, releasing a molecule of trimethylsilanol ((CH₃)₃SiOH).

-

Repeat for the Second Group: The process is repeated for the second trimethylsiloxy group to yield methylsilanediol.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the central silicon atom.

The proposed mechanism involves the following steps:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the central silicon atom, forming a pentacoordinate intermediate.

-

Cleavage of the Si-O Bond: The Si-O bond breaks, displacing a trimethylsilanolate anion ((CH₃)₃SiO⁻).

-

Protonation of the Anion: The trimethylsilanolate anion is subsequently protonated by water to form trimethylsilanol.

-

Repeat for the Second Group: The process repeats for the remaining trimethylsiloxy group.

Factors Influencing Hydrolysis Rate

Several factors can significantly impact the rate of hydrolysis of bis(trimethylsiloxy)methylsilane.

-

pH: The hydrolysis rate is generally slowest at neutral pH and increases under both acidic and basic conditions.

-

Water Concentration: The rate of hydrolysis is dependent on the concentration of water, especially when it is not in large excess.

-

Catalyst: The type and concentration of the acid or base catalyst can dramatically alter the reaction rate.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate.

-

Steric Effects: The bulky trimethylsiloxy groups can sterically hinder the approach of the nucleophile to the central silicon atom, potentially slowing the reaction rate compared to less substituted siloxanes.

Quantitative Data Presentation

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Trialkoxysilane Hydrolysis at 25°C

| pH | Catalyst | Rate Constant (k) (s⁻¹) |

| 2.0 | HCl | 5.2 x 10⁻⁴ |

| 4.0 | - | 1.1 x 10⁻⁵ |

| 7.0 | - | 8.9 x 10⁻⁷ |

| 10.0 | NH₄OH | 3.7 x 10⁻⁴ |

| 12.0 | NaOH | 9.8 x 10⁻³ |

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for Trialkoxysilane Hydrolysis at pH 4.0

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 1.1 x 10⁻⁵ |

| 40 | 4.5 x 10⁻⁵ |

| 60 | 2.1 x 10⁻⁴ |

Experimental Protocols for Studying Hydrolysis

To quantitatively study the hydrolysis of bis(trimethylsiloxy)methylsilane, a combination of spectroscopic techniques is recommended.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the progress of the hydrolysis reaction in real-time.

-

¹H NMR: Can be used to track the disappearance of the Si-H proton signal of the starting material and the appearance of new signals corresponding to the silanol protons and the protons of the trimethylsilanol byproduct.

-

²⁹Si NMR: Provides direct information about the silicon environment. The chemical shift of the central silicon atom will change as the trimethylsiloxy groups are replaced by hydroxyl groups. This allows for the quantification of the starting material, intermediates, and final products.

Detailed Protocol for ²⁹Si NMR Analysis:

-

Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of bis(trimethylsiloxy)methylsilane in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).

-

Initiation of Hydrolysis: Add a stoichiometric amount of water containing the desired acid or base catalyst.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the different silicon species to determine their relative concentrations over time. Plot the concentration of the starting material versus time to determine the reaction kinetics.

Analysis of Hydrolysis Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying the volatile products of the hydrolysis reaction, particularly the trimethylsilanol byproduct.

Detailed Protocol for GC-MS Analysis:

-

Reaction Setup: In a sealed vial, mix bis(trimethylsiloxy)methylsilane with water and the desired catalyst in a suitable solvent.

-

Reaction Quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) that will cap the reactive silanol groups, making them volatile and stable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Data Interpretation: Identify the components of the mixture based on their retention times and mass spectra. The presence and quantity of trimethylsilanol can be confirmed.

Conclusion

The hydrolysis of bis(trimethylsiloxy)methylsilane is a fundamental process that precedes its further application in synthesis and materials science. While this guide provides a detailed theoretical framework for its acid- and base-catalyzed hydrolysis mechanisms, it is important to note the need for specific experimental studies to fully elucidate the kinetics and product distributions under various conditions. The provided experimental protocols offer a starting point for researchers to undertake such investigations. A thorough understanding of the factors influencing this reaction will enable greater control over the synthesis of novel siloxane-based materials.

The Unlocking of Surfaces: An In-depth Technical Guide to the Reactivity of the Glycidoxypropyl Functional Group

For Researchers, Scientists, and Drug Development Professionals

The glycidoxypropyl functional group, a versatile chemical moiety, is a cornerstone in the fields of material science, biotechnology, and pharmaceutical development. Its dual reactivity, primarily when incorporated into silane coupling agents like (3-Glycidoxypropyl)trimethoxysilane (GPTMS), allows for the covalent linkage of disparate materials—bridging the inorganic and organic worlds. This technical guide provides a comprehensive exploration of the chemistry, kinetics, and practical application of the glycidoxypropyl group, with a focus on enabling researchers to harness its full potential.

The Dual Nature of Glycidoxypropyl Reactivity

The most common source of the glycidoxypropyl functional group in research and industry is (3-Glycidoxypropyl)trimethoxysilane (GPTMS). This molecule possesses two distinct reactive sites, allowing for a two-stage reaction pathway that is fundamental to its utility as a coupling agent.

First, the trimethoxysilyl end of the molecule undergoes hydrolysis and condensation. In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane bonds (-Si-O-Substrate). They can also self-condense to form a polysiloxane network. This process effectively grafts the glycidoxypropyl group onto the surface of the inorganic material.

Second, the terminal epoxide (oxirane) ring of the glycidoxypropyl chain is susceptible to nucleophilic attack. This ring-opening reaction allows for the covalent attachment of a wide array of organic and biological molecules, making it an invaluable tool for surface functionalization, bioconjugation, and the synthesis of hybrid materials.

Quantitative Analysis of Reaction Kinetics

Understanding the kinetics of both the silane reactions and the epoxy ring-opening is critical for controlling the functionalization process and achieving desired outcomes.

Silane Hydrolysis and Condensation

The hydrolysis of the methoxysilyl groups is the initial step in the surface grafting of GPTMS. The rate of this reaction is influenced by pH and temperature.

| Reaction Step | Conditions | Rate Constant (k) | Activation Energy (Ea) |

| First Hydrolysis of GPTMS | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | Not specified in the study |

| Epoxy Ring Opening (Hydrolysis) | 2 wt% aqueous solution, pH 5.4 | Not specified in the study | 68.4 kJ/mol[1] |

Table 1: Kinetic data for the hydrolysis of (3-Glycidoxypropyl)trimethoxysilane (GPTMS) and the subsequent epoxy ring opening by water.[1]

At ambient temperature, the hydrolysis of GPTMS is a relatively fast process, occurring over a few hours, whereas condensation is a much slower process, taking place over several weeks.[1] Both hydrolysis and condensation are significantly accelerated by increases in temperature.[1]

Epoxide Ring-Opening with Nucleophiles

The reactivity of the epoxide ring is the key to the glycidoxypropyl group's utility in covalently linking to organic molecules. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-substituted alcohol.

The rate and regioselectivity of the ring-opening reaction are influenced by several factors:

-